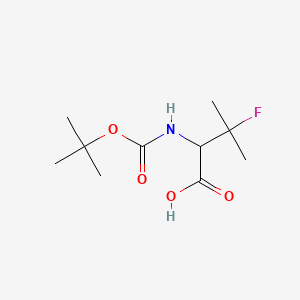

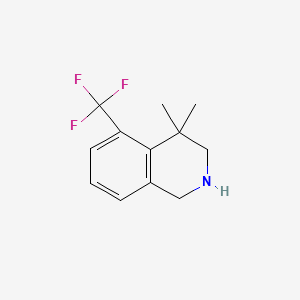

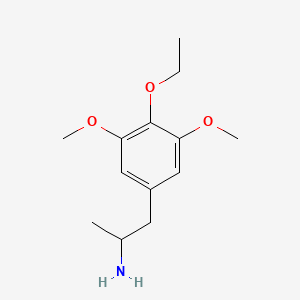

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

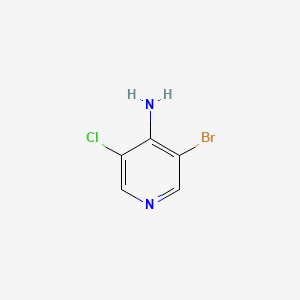

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound similar to quinoline . Isoquinolines and their derivatives are present in natural products and are used in medicinal chemistry .

Chemical Reactions Analysis

Again, specific chemical reactions involving “4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” were not found. But, related compounds like IT2Ts were designed as acetylcholinesterase (AChE) inhibitors capable of interacting with both the CAS and PAS of the enzyme simultaneously .Scientific Research Applications

Synthesis and Chemical Properties

Super Acid-Induced Cyclization Reactions

Improved synthesis methods for chiral tetrahydroisoquinolines involve super acid-induced cyclization reactions. This approach allows for the quantitative formation of the isoquinoline ring, demonstrating the chemical's utility in synthesizing complex organic structures (Saitoh et al., 2003).

Synthesis and Structure Analysis

Another study highlights the synthesis and crystalline structure determination of tetrahydroisoquinoline derivatives, contributing to a deeper understanding of their molecular configuration and properties in solutions (Sokol et al., 2002).

Pharmacological Applications

Local Anesthetic Activity and Acute Toxicity

Research evaluating the local anesthetic activity and acute toxicity of 1-Aryltetrahydroisoquinoline derivatives has shown promising results. This includes findings on reducing molecule toxicity while maintaining therapeutic margins, indicating potential applications in developing safer anesthetic agents (Azamatov et al., 2023).

Biological and Material Science Research

Silyl Modification for Bioactivity Enhancement

Studies on silyl modification of biologically active compounds, including tetrahydroisoquinoline derivatives, have shown enhanced psychotropic properties and cytotoxic effects against cancer cell lines. These findings suggest potential applications in drug design and development (Zablotskaya et al., 2006).

Metal Complex Formation

The ability to form metal complexes with transition metal salts opens up applications in materials science, catalysis, and possibly as imaging agents in medical diagnostics (Sokol et al., 2004).

properties

IUPAC Name |

4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHNUKYUDBEWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744846 |

Source

|

| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203682-64-7 |

Source

|

| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)

![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)

![8-Azabicyclo[3.2.1]octan-2-one,8-methyl-6-propyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)